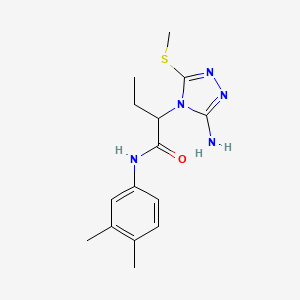![molecular formula C17H19N3O4S B7837459 N-(3-acetylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837459.png)
N-(3-acetylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide typically involves multiple steps:
Formation of the Tetrahydrothiophen-3-amine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydrothiophen-3-amine structure.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Methoxy and Methyl Groups: These groups are typically introduced through alkylation reactions.
Final Coupling with Phenylpropyl Group: The phenylpropyl group is attached through a coupling reaction, often using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
Biologically, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest potential as a ligand in biochemical assays.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
Industrially, the compound may find applications in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mecanismo De Acción
The mechanism by which (3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonyl group may play a key role in its binding affinity and specificity, potentially inhibiting or modulating the activity of its targets.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4R)-4-[(2-methoxyphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide
- (3S,4R)-4-[(2-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide
Uniqueness
The uniqueness of (3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the aromatic ring, along with the sulfonyl and phenylpropyl groups, creates a unique steric and electronic environment that can influence its reactivity and interactions.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-14(6-7-21)16(24)20-17(18-10)25-9-15(23)19-13-5-3-4-12(8-13)11(2)22/h3-5,8,21H,6-7,9H2,1-2H3,(H,19,23)(H,18,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGKKMTYCZKGMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Benzyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one](/img/structure/B7837378.png)
![methyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7837382.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B7837387.png)
![2-[[2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7837394.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7837417.png)
![N-(2,5-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837424.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B7837437.png)
![N-(4-bromophenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837442.png)
![N-(3,4-dichlorophenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837451.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B7837452.png)
![3-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid](/img/structure/B7837471.png)

![(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837478.png)
![(3S,4R)-N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837482.png)
